molecular formula C7H7BClFO2 B1355222 5-Chloro-2-fluoro-3-methylphenylboronic acid CAS No. 352535-87-6

5-Chloro-2-fluoro-3-methylphenylboronic acid

Cat. No. B1355222
M. Wt: 188.39 g/mol
InChI Key: VPOGMSLEVIXAAC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BClFO2 and a molecular weight of 188.39 . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluoro-3-methylphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a methyl group. The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-fluoro-3-methylphenylboronic acid are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-3-methylphenylboronic acid is a solid with a melting point of 272-277 °C . The compound’s SMILES string is Cc1cc(Cl)cc(B(O)O)c1F .

Scientific Research Applications

Fluorescence Quenching Mechanism

  • Exploration in Boronic Acid Derivatives : A study by Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives, focusing on their mechanism using Stern-Volmer kinetics. This research is vital for understanding the interactions and electronic effects in compounds like 5-Chloro-2-fluoro-3-methylphenylboronic acid, which could be significant in various analytical and biological applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Pharmacological Aspects

  • Suzuki Cross-Coupling Reaction : A study by Ikram et al. (2015) reported the synthesis of various new derivatives, including those based on similar arylboronic acids, via Suzuki cross-coupling reaction. These derivatives were then examined for their pharmacological properties, demonstrating the potential use of such compounds in medicinal applications (Ikram et al., 2015).

Enantioseparation in Chromatography

  • Use as Chiral Stationary Phases : Chankvetadze et al. (1997) explored the use of compounds similar to 5-Chloro-2-fluoro-3-methylphenylboronic acid as chiral stationary phases for high-performance liquid chromatography (HPLC). This research underscores the significance of such compounds in analytical chemistry, particularly in the separation of enantiomers (Chankvetadze et al., 1997).

Synthesis of Silicon-Containing Drugs

  • Building Blocks for Drug Synthesis : Troegel et al. (2009) described the synthesis of phenylboronic acids as potential building blocks for silicon-containing drugs, highlighting the role of such compounds in the innovative drug development process (Troegel, Möller, Burschka, & Tacke, 2009).

C-H Silylation

  • Ortho-Directing Agent for Arylboronic Acids : A study by Ihara and Suginome (2009) on the C-H silylation of arylboronic acids using an ortho-directing agent emphasizes the chemical versatility and potential applications of these compounds in synthetic chemistry (Ihara & Suginome, 2009)

Future Directions

As a boronic acid, 5-Chloro-2-fluoro-3-methylphenylboronic acid has potential applications in various fields of chemistry, particularly in the synthesis of complex organic molecules. Its future use will likely continue to be in research and development, contributing to the advancement of chemical synthesis .

properties

IUPAC Name

(5-chloro-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOGMSLEVIXAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584263
Record name (5-Chloro-2-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-3-methylphenylboronic acid

CAS RN

352535-87-6
Record name (5-Chloro-2-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JI Murray, MV Silva Elipe, KD Baucom… - The Journal of …, 2021 - ACS Publications
… 5-Chloro-2-fluoro-3-methylphenylboronic acid (500 mg, 2.7 mmol), ammonium nitrate (3 equiv, 640 mg, 8.0 mmol) were loaded into a pressure release vial (20 mL) and 1,2-…
Number of citations: 10 pubs.acs.org

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